3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique fused ring structure, which combines a pyrazole ring with a pyridine ring. This compound is notable for the presence of two bromine atoms located at the 3 and 5 positions of the pyrazole ring, which significantly influence its chemical reactivity and biological activity. The molecular formula for this compound is C6H4Br2N4, indicating the presence of six carbon atoms, four hydrogen atoms, two bromine atoms, and four nitrogen atoms.
The compound is synthesized primarily through bromination reactions involving 1H-pyrazolo[3,4-b]pyridine as a precursor. The synthesis can be performed in laboratory settings or scaled up for industrial production.
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly investigated for its potential as a kinase inhibitor and its applications in cancer research.
The synthesis of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine using brominating agents such as N-bromosuccinimide (NBS). The reaction generally takes place in an organic solvent like dichloromethane under controlled conditions to ensure selective bromination at the desired positions.
The synthesis can be optimized using continuous flow reactors to enhance yield and purity through better control of reaction parameters.
The molecular structure of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system comprising a pyrazole and a pyridine ring. The specific arrangement of bromine atoms at the 3 and 5 positions plays a crucial role in determining the compound's reactivity and biological properties.
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is capable of undergoing various chemical reactions:
For substitution reactions, reagents like sodium methoxide or potassium tert-butoxide are commonly used in polar aprotic solvents. In coupling reactions, palladium catalysts are often employed alongside bases like potassium carbonate in suitable solvents such as tetrahydrofuran or toluene.
The mechanism of action for 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with specific molecular targets such as kinases. The compound has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to their ATP-binding sites. This inhibition prevents phosphorylation events that activate downstream signaling pathways associated with cell proliferation and survival.
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine has several significant applications in scientific research:
The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heteroaromatic system formed by fusion of pyrazole and pyridine rings at the [3,4-b] positions. This core exhibits two possible tautomeric forms: 1H- and 2H-isomers. Computational studies (AM1 and DFT methods) confirm the 1H-tautomer is thermodynamically favored by ~37.03 kJ/mol (9 kcal/mol) due to extended aromaticity across both rings, enabling superior electron delocalization [2] [7]. The system features five modifiable positions (N1, C3, C4, C5, C6), creating extensive structural diversity. Statistical analysis of >300,000 known derivatives reveals prevalent substitution patterns: ~20% unsubstituted at N1, ~31% N1-methylated, and ~46% methylated at C3 [7]. The ring fusion creates an electron-deficient system that enhances electrophilic substitution at electron-rich positions, particularly C5, while promoting nucleophilic displacement of halogens [7] [8].
Halogenation—especially bromination—serves dual roles in pyrazolopyridine chemistry. Bromine atoms at C3 and/or C5:
The first pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 via iodine-mediated cyclization. Brominated derivatives emerged later as key intermediates for drug discovery. The advent of cross-coupling catalysis (1980s–2000s) transformed 3,5-dibrominated analogs into privileged building blocks. Over 2400 patents now feature pyrazolo[3,4-b]pyridines, with brominated variants dominating recent synthetic efforts [2] [7]. Their utility is evidenced in drug development pipelines: 14 pharmaceutical candidates based on this scaffold are in experimental, investigational, or approved stages [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7